molecular formula C12H13BrO3 B010326 6-(4-Bromophenyl)-6-oxohexanoic acid CAS No. 102862-52-2

6-(4-Bromophenyl)-6-oxohexanoic acid

Cat. No.: B010326
CAS No.: 102862-52-2
M. Wt: 285.13 g/mol
InChI Key: PMWAHPVDZHLGIR-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-6-oxohexanoic acid is an organic compound characterized by the presence of a bromophenyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-6-oxohexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and hexanoic acid.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 4-bromobenzaldehyde and hexanoic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Oxidation: The intermediate β-hydroxy ketone is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using reagents like organolithium or Grignard reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

6-(4-Bromophenyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 4-Bromophenylboronic acid
  • 4-Bromobenzaldehyde
  • 6-Oxohexanoic acid

Comparison: 6-(4-Bromophenyl)-6-oxohexanoic acid is unique due to the presence of both a bromophenyl group and a hexanoic acid backbone. This combination imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, 4-bromophenylboronic acid lacks the hexanoic acid moiety, while 6-oxohexanoic acid does not contain the bromophenyl group. These structural differences result in varied applications and reactivity profiles.

Properties

IUPAC Name

6-(4-bromophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-7-5-9(6-8-10)11(14)3-1-2-4-12(15)16/h5-8H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWAHPVDZHLGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536352
Record name 6-(4-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102862-52-2
Record name 6-(4-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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